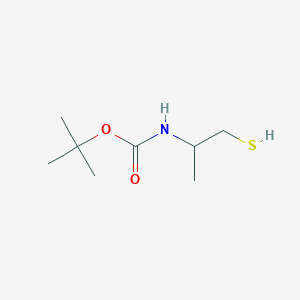

tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate

Description

tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is a specialized organosulfur compound featuring a tert-butyl carbamate group linked to a propan-2-yl backbone with a sulfanyl (-SH) substituent. The tert-butyl group imparts steric protection to the carbamate moiety, enhancing stability against hydrolysis, while the sulfanyl group introduces nucleophilic and acidic properties (thiol pKa ~10). This combination makes the compound valuable in synthetic chemistry, particularly for conjugation reactions (e.g., disulfide bond formation) or as a precursor in peptide and drug design. Its reactivity and stability profile are distinct from analogous hydroxyl- or amine-substituted derivatives, necessitating careful handling to prevent oxidation of the thiol group .

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

tert-butyl N-(1-sulfanylpropan-2-yl)carbamate |

InChI |

InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10) |

InChI Key |

NCVLQTCIRKDURX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylpropan-2-yl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Alkylating agents such as methyl iodide (CH3I) or benzyl bromide (C6H5CH2Br) are used.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar carbamate derivatives in biological systems .

Medicine: tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is investigated for its potential therapeutic applications, including its role as a prodrug. It can be used to deliver active pharmaceutical ingredients in a controlled manner .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The sulfanyl group can participate in redox reactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Sulfanyl vs. Hydroxyl Groups: The thiol group in the target compound is more nucleophilic and acidic than the hydroxyl group in its biphenyl analogue . This makes it prone to oxidation (forming disulfides) but also enables unique reactivity in Michael additions or thiol-ene click chemistry. In contrast, the hydroxyl derivative is less reactive under oxidative conditions but serves as a hydrogen bond donor in crystallographic studies.

- Amine vs. Sulfanyl Groups : Piperidine and azabicyclo derivatives (–4) exhibit basicity and conformational rigidity, favoring applications in chiral synthesis. The sulfanyl compound’s lower basicity limits its use in acid-base catalysis but enhances its role in redox-sensitive systems .

Biological Activity

Tert-Butyl N-(1-sulfanylpropan-2-yl)carbamate is a chemical compound notable for its unique structural characteristics and biological activity. With a molecular formula of C8H17NO2S and a molecular weight of approximately 191.29 g/mol, this compound features a tert-butyl group, a carbamate functional group, and a sulfanylpropan-2-yl moiety. Its reactivity is primarily attributed to the presence of the sulfanyl group, which allows it to participate in various organic reactions, including nucleophilic substitutions and hydrolysis under acidic or basic conditions.

Enzyme Interaction

Research indicates that tert-butyl N-(1-sulfanylpropan-2-yl)carbamate interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme involved. Such interactions can significantly influence cellular signaling pathways and metabolic processes. For instance, it has been shown to modulate gene expression by affecting transcription factors or regulatory proteins.

The compound's biological activity is primarily mediated through its ability to bind to active sites or allosteric sites of enzymes, thereby modifying their catalytic efficiency. This characteristic is crucial for understanding its role in metabolic pathways and its potential application in developing specific enzyme inhibitors.

Case Studies

- Inhibition Studies : A study demonstrated that tert-butyl N-(1-sulfanylpropan-2-yl)carbamate effectively inhibited the activity of certain enzymes involved in metabolic pathways. The inhibition was characterized by a dose-dependent response, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.

- Cellular Assays : In vitro experiments using cell lines indicated that treatment with this compound resulted in altered expression levels of genes associated with inflammation and apoptosis. These findings suggest that it may have implications in conditions such as cancer or inflammatory diseases.

- Animal Models : In vivo studies using animal models have shown that administration of tert-butyl N-(1-sulfanylpropan-2-yl)carbamate can lead to significant changes in metabolic parameters, including glucose metabolism and lipid profiles, further supporting its role as a modulator of biological activity.

Comparative Analysis with Similar Compounds

The following table compares tert-butyl N-(1-sulfanylpropan-2-yl)carbamate with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(1-phenyl-3-sulfanylpropan-2-YL)carbamate | C14H21N2O2S | Contains a phenyl group; potential for increased biological activity |

| Tert-butanesulfinamide | C4H11NOS | Used in synthesizing N-heterocycles; distinct reactivity profile |

| Tert-butylamine | C4H11N | Commonly used in organic synthesis; simpler structure |

| Tert-butyl carbamate | C6H13NO2 | Used for protecting amines; fundamental role in organic chemistry |

Each compound exhibits unique properties, particularly regarding their reactivity and applications in synthetic chemistry, which may influence their biological activities as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.